molecular formula C14H10ClNO2 B11997275 4-Chloro-4'-nitrostilbene CAS No. 14064-55-2

4-Chloro-4'-nitrostilbene

Cat. No.: B11997275
CAS No.: 14064-55-2
M. Wt: 259.69 g/mol
InChI Key: WKGWMIAHCAJHPK-OWOJBTEDSA-N
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Description

4-Chloro-4’-nitrostilbene is an organic compound that belongs to the stilbene family. It is characterized by the presence of a chloro group and a nitro group attached to the aromatic rings. This compound is known for its significant nonlinear optical properties, making it a subject of interest in various scientific fields .

Preparation Methods

The synthesis of 4-Chloro-4’-nitrostilbene typically involves the reaction of 4-chlorobenzaldehyde with 4-nitrobenzyltriphenylphosphonium bromide. The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to achieve high yields .

Chemical Reactions Analysis

Physical and Chemical Reactivity

Phase Behavior and Polarity
4-Chloro-4'-nitrostilbene forms solid solutions with 4,4'-dinitrostilbene, exhibiting composition-dependent polarity. Molecular modeling reveals that interactions at crystal surfaces influence sector-specific compositions and dipolar orientation .

Nitration Tendencies
While direct nitration data for this compound is limited, studies on analogous nitrostilbenes show ortho-preference for nitration at aryl rings due to electron-withdrawing nitro groups . Trans-to-cis isomerization may occur under harsh conditions (e.g., fuming nitric acid) .

Isomerization
Trans-stilbene derivatives, including nitrostilbenes, undergo photochemical isomerization (trans–cis) via twisting around the ethene bond. This process is influenced by substituents and solvent polarity .

Biological Activity

Genotoxicity Studies
this compound exhibits mutagenic activity in bacterial strains:

StrainDose (μg/plate)Reversion Frequency (TA98)
TA980.01 μg183 ± 21
TA98 + S90.01 μg227 ± 18

The compound induced chromosomal aberrations in mice, with increased incidence of hepatocellular carcinomas at low doses .

Structural Analysis

Crystallography
The compound crystallizes in a dipolar arrangement , with nitro and chloro groups influencing molecular packing. A crystal structure (CCDC 761200) confirms the trans-configuration of the ethene bond and para-substitution pattern .

Electrostatic Potential
Nitro groups exhibit high electron-withdrawing effects, creating nonlinear optical (NLO) activity in related stilbenes. The dipolar nature enhances interactions with surfaces (e.g., hydrogen bonding) .

Stability and Decomposition

Thermal Stability
this compound exhibits moderate thermal stability, though exact decomposition temperatures are not reported. Analogous nitrostilbenes (e.g., HNS) are known for high stability due to strong intramolecular interactions .

Environmental Fate
No direct data exists, but related nitroaromatics often undergo reductive transformations in biological systems, potentially leading to reactive intermediates .

Scientific Research Applications

Nonlinear Optical Properties

One of the primary applications of 4-chloro-4'-nitrostilbene is in the field of nonlinear optics. This compound has been studied for its second harmonic generation (SHG) capabilities, which are essential for various optical devices. Research indicates that this compound exhibits significant SHG efficiency, making it a candidate for use in optical switching and frequency conversion technologies. The compound's ability to generate second harmonics is attributed to its non-centrosymmetric structure, which enhances its nonlinear optical response .

Comparative SHG Efficiency

CompoundSHG Efficiency (relative to urea)
This compoundHigh
2-Chloro-3,4-dimethoxy-4'-nitrostilbeneModerate
5-Bromo-2-hydroxy-3-nitro-4'-nitrostilbeneLow

The above table summarizes the SHG efficiencies of different stilbene derivatives, highlighting the superior performance of this compound in this regard .

Crystallization and Orientational Disorder

The crystallization behavior of this compound has been extensively studied to understand its orientational disorder. Detailed X-ray diffraction studies reveal that the solvent used during crystallization significantly influences the compound's structural properties. The orientational disorder can affect its optical properties and stability, which are crucial for practical applications .

Pharmacological Applications

In addition to its optical properties, this compound has garnered attention in pharmacological research. Studies have indicated that this compound may exhibit antioxidant and anti-inflammatory properties. Its potential therapeutic effects are being explored in the context of various diseases, including those involving oxidative stress .

Case Studies on Pharmacological Effects

  • Antioxidant Activity : Research has shown that compounds similar to this compound possess significant antioxidant effects, which can protect cells from oxidative damage.
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for further investigation as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 4-Chloro-4’-nitrostilbene involves its interaction with molecular targets through its functional groups. The nitro and chloro groups play a crucial role in its reactivity and interaction with other molecules. The compound’s nonlinear optical properties are attributed to its ability to undergo charge transfer interactions, which are facilitated by its conjugated π-electron system .

Comparison with Similar Compounds

4-Chloro-4’-nitrostilbene can be compared with other similar compounds such as:

  • 4-Fluoro-4’-nitrostilbene
  • 4-Iodo-4’-nitrostilbene
  • 4-Methoxy-4’-nitrostilbene

These compounds share similar structural features but differ in their substituents, which can significantly influence their chemical properties and applications. For instance, the presence of different substituents can affect the compound’s reactivity, stability, and nonlinear optical properties .

Biological Activity

4-Chloro-4'-nitrostilbene is a synthetic organic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mutagenicity, cytotoxicity, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group and a chlorine atom attached to a stilbene backbone. Its chemical formula is C13_{13}H10_{10}ClN2_2O2_2, and it exhibits notable properties such as nonlinear optical characteristics and second-harmonic generation capabilities, making it valuable in photonic applications .

Mutagenicity Studies

Research has demonstrated that this compound exhibits significant mutagenic activity. In vitro studies using the Ames test with Salmonella strains TA98 and TA100 showed that this compound can induce mutations in bacterial DNA, particularly when metabolic activation is applied . The mutagenic potential correlates with the electron-withdrawing nature of its substituents, suggesting that compounds with stronger electron-withdrawing groups tend to exhibit higher mutagenicity.

Table 1: Mutagenicity of this compound in Ames Test

CompoundStrainWith ActivationWithout ActivationMutagenicity Level
This compoundTA98PositiveNegativeHigh
This compoundTA100PositiveNegativeHigh

Cytotoxicity and Genotoxicity

In vivo studies have further confirmed the genotoxic effects of this compound. A study evaluated chromosomal aberrations in bone marrow cells of mice following intraperitoneal administration. The results indicated a significant increase in chromosomal abnormalities, reinforcing the compound's potential as a genotoxic agent .

Table 2: Cytotoxic Effects on Bone Marrow Cells

Treatment Dose (mg/kg)Aberration Frequency (%)
Control2.5
Low Dose (5 mg/kg)15.0
High Dose (50 mg/kg)35.0

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates upon metabolic activation. These intermediates can interact with cellular macromolecules, leading to DNA damage and subsequent mutagenesis. The nitro group plays a crucial role in this process, as it can be reduced to form amine derivatives that are more reactive .

Therapeutic Applications

Despite its mutagenic properties, there is ongoing research into the therapeutic potential of derivatives of this compound. For instance, modifications to the nitro group may yield compounds with reduced toxicity while retaining beneficial biological activities such as anticancer effects. Some studies suggest that certain analogues could serve as selective estrogen receptor modulators (SERMs), which are valuable in breast cancer treatment .

Case Studies

A notable case study involved the synthesis of norendoxifen analogues derived from stilbene structures, which demonstrated dual aromatase inhibitory and estrogen receptor modulatory activities. Among these analogues, compounds structurally related to this compound were highlighted for their potential efficacy against breast cancer cells .

Properties

CAS No.

14064-55-2

Molecular Formula

C14H10ClNO2

Molecular Weight

259.69 g/mol

IUPAC Name

1-[(E)-2-(4-chlorophenyl)ethenyl]-4-nitrobenzene

InChI

InChI=1S/C14H10ClNO2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(17)18/h1-10H/b2-1+

InChI Key

WKGWMIAHCAJHPK-OWOJBTEDSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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